molecular formula C21H24N4O2S B264845 5-amino-N-cyclohexyl-2-(4-methoxyphenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxamide

5-amino-N-cyclohexyl-2-(4-methoxyphenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxamide

Cat. No. B264845
M. Wt: 396.5 g/mol
InChI Key: CZWWHJXUCPWDFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-N-cyclohexyl-2-(4-methoxyphenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxamide, also known as CT-707, is a novel small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mechanism of Action

5-amino-N-cyclohexyl-2-(4-methoxyphenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxamide works by inhibiting the activity of a protein called polo-like kinase 4 (PLK4). PLK4 is involved in the regulation of cell division, and its overexpression has been observed in many types of cancer. By inhibiting PLK4, 5-amino-N-cyclohexyl-2-(4-methoxyphenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxamide prevents cancer cells from dividing and proliferating.
Biochemical and Physiological Effects:
5-amino-N-cyclohexyl-2-(4-methoxyphenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxamide has been shown to have a selective inhibitory effect on PLK4, with minimal effects on other kinases. This selectivity is desirable for cancer therapy, as it reduces the risk of off-target effects. Additionally, 5-amino-N-cyclohexyl-2-(4-methoxyphenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxamide has good pharmacokinetic properties, meaning that it can be administered orally and has a long half-life in the body.

Advantages and Limitations for Lab Experiments

One advantage of 5-amino-N-cyclohexyl-2-(4-methoxyphenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxamide is its specificity for PLK4, which makes it a useful tool for studying the role of this protein in cancer biology. However, one limitation is that 5-amino-N-cyclohexyl-2-(4-methoxyphenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxamide has not yet been extensively tested in vivo, meaning that its efficacy and safety in animal models and humans are not yet fully known.

Future Directions

There are several potential future directions for research on 5-amino-N-cyclohexyl-2-(4-methoxyphenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxamide. One area of interest is the development of combination therapies that target multiple pathways involved in cancer progression. Additionally, further studies are needed to determine the optimal dosing and administration schedule for 5-amino-N-cyclohexyl-2-(4-methoxyphenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxamide in humans. Finally, the use of 5-amino-N-cyclohexyl-2-(4-methoxyphenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxamide in combination with other cancer therapies, such as chemotherapy or immunotherapy, could be explored to determine whether it enhances the efficacy of these treatments.

Synthesis Methods

The synthesis of 5-amino-N-cyclohexyl-2-(4-methoxyphenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxamide involves several steps, including the reaction of 4-methoxyphenylacetic acid with cyclohexylamine to form the corresponding amide. This intermediate is then reacted with thionyl chloride and methylthiophene to yield the thieno[2,3-d]pyrimidine core. Finally, the amino group is introduced using a palladium-catalyzed amination reaction.

Scientific Research Applications

5-amino-N-cyclohexyl-2-(4-methoxyphenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer. Additionally, 5-amino-N-cyclohexyl-2-(4-methoxyphenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxamide has been shown to induce apoptosis (cell death) in cancer cells, which is a desirable effect for cancer therapy.

properties

Product Name

5-amino-N-cyclohexyl-2-(4-methoxyphenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxamide

Molecular Formula

C21H24N4O2S

Molecular Weight

396.5 g/mol

IUPAC Name

5-amino-N-cyclohexyl-2-(4-methoxyphenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C21H24N4O2S/c1-12-16-17(22)18(20(26)24-14-6-4-3-5-7-14)28-21(16)25-19(23-12)13-8-10-15(27-2)11-9-13/h8-11,14H,3-7,22H2,1-2H3,(H,24,26)

InChI Key

CZWWHJXUCPWDFX-UHFFFAOYSA-N

SMILES

CC1=C2C(=C(SC2=NC(=N1)C3=CC=C(C=C3)OC)C(=O)NC4CCCCC4)N

Canonical SMILES

CC1=C2C(=C(SC2=NC(=N1)C3=CC=C(C=C3)OC)C(=O)NC4CCCCC4)N

Origin of Product

United States

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